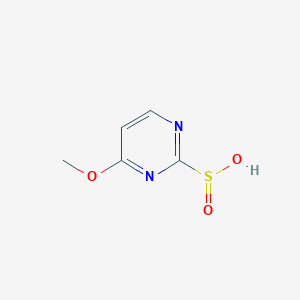

4-Methoxypyrimidine-2-sulfinic acid

Description

Overview of Pyrimidine (B1678525) Heterocycle Chemistry and Sulfinic Acid Functionality

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. numberanalytics.comwikipedia.org This fundamental structure is a cornerstone of life itself, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). wikipedia.orgumich.edunih.gov The presence of the nitrogen atoms makes the pyrimidine ring π-deficient, influencing its chemical reactivity and facilitating nucleophilic substitution reactions. wikipedia.org The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to a diverse array of derivatives with significant applications in medicine and materials science. numberanalytics.comnih.gov

Sulfinic acids (R-S(=O)OH) are organosulfur oxoacids that are less common than their more stable sulfonic acid counterparts. wikipedia.org They are known to be highly reactive and can be challenging to isolate. wikipedia.org Despite their instability, sulfinic acids and their corresponding sulfinate salts are valuable intermediates in organic synthesis. They can undergo a variety of transformations, including oxidation to sulfonic acids, reduction to thiols, and conversion to sulfonyl halides, sulfonamides, and sulfones. organic-chemistry.orgorganic-chemistry.org The synthesis of sulfinic acids can be achieved through several methods, including the reduction of sulfonyl chlorides, the oxidation of thiols, and the reaction of Grignard reagents with sulfur dioxide. organic-chemistry.orgacs.org

Significance of 4-Methoxypyrimidine-2-sulfinic Acid within the Landscape of Heterocyclic Sulfur Compounds

Heterocyclic compounds containing sulfur are a prominent class of molecules with a wide spectrum of biological activities. nih.govtandfonline.comopenmedicinalchemistryjournal.com The incorporation of a sulfur atom into a heterocyclic ring can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and ability to engage in hydrogen bonding. These modifications can, in turn, modulate the compound's pharmacological profile. tandfonline.com

This compound, by combining a pyrimidine ring with a sulfinic acid group, represents a unique molecular architecture. The methoxy (B1213986) group at the 4-position and the sulfinic acid at the 2-position are expected to influence the electron distribution within the pyrimidine ring, thereby affecting its reactivity and potential biological interactions. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structure suggests potential as a synthon for creating more complex molecules with desired properties. The sulfinic acid moiety, in particular, offers a reactive handle for further chemical elaboration.

Historical Development and Relevant Analogues in Pyrimidine-Sulfur Compound Research

The history of pyrimidine chemistry dates back to the 19th century, with the initial isolation and study of its derivatives. wikipedia.orgumich.edu The systematic investigation of pyrimidines began in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate (B1235776) and amidines. wikipedia.org The parent pyrimidine compound was first synthesized in 1900. wikipedia.org Over the decades, research into pyrimidine-based compounds has exploded, leading to the development of numerous drugs and other commercially important molecules. nih.govresearchgate.netwjahr.com

The exploration of pyrimidine-sulfur compounds has yielded a number of significant analogues. For instance, sulfa drugs containing a pyrimidine moiety, such as sulfadiazine (B1682646) and sulfamethazine, were among the first effective antibacterial agents. researchgate.net These compounds act by inhibiting the synthesis of folic acid in bacteria. Thio-substituted pyrimidines, such as thiouracil, have been investigated for their antithyroid and antineoplastic properties. researchgate.net The Biginelli reaction, a classic multicomponent reaction, is often used to synthesize dihydropyrimidinones and their thio-analogues, which have shown a wide range of biological activities. wikipedia.org

Current Research Trends and Identified Knowledge Gaps Pertaining to this compound

Current research in pyrimidine chemistry continues to be a vibrant area, with a focus on the development of new synthetic methodologies and the discovery of novel biological activities. nih.govbenthamdirect.comacs.org There is a growing interest in creating fused heterocyclic systems incorporating the pyrimidine ring to generate structurally complex and diverse molecular libraries for drug discovery. wjahr.combenthamdirect.com The use of pyrimidine derivatives as ligands in coordination chemistry and as building blocks for functional materials is also an active area of investigation.

A significant knowledge gap exists specifically for this compound. While its constituent parts, the pyrimidine ring and the sulfinic acid functional group, are well-studied in their own right, there is a lack of published research detailing the synthesis, characterization, and reactivity of this particular compound. Its potential applications as a synthetic intermediate or as a biologically active molecule remain largely unexplored. Future research could focus on developing efficient synthetic routes to this compound, thoroughly characterizing its chemical and physical properties, and investigating its reactivity in a variety of organic transformations. Such studies would be crucial in unlocking the potential of this and other related pyrimidine-sulfinic acid derivatives.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2174000-38-3 |

| Molecular Formula | C₅H₆N₂O₃S |

| Molecular Weight | 174.18 g/mol |

| Chemical Structure | A pyrimidine ring substituted with a methoxy group at position 4 and a sulfinic acid group at position 2. |

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

4-methoxypyrimidine-2-sulfinic acid |

InChI |

InChI=1S/C5H6N2O3S/c1-10-4-2-3-6-5(7-4)11(8)9/h2-3H,1H3,(H,8,9) |

InChI Key |

XXMSRTLLGIIIAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)S(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxypyrimidine 2 Sulfinic Acid

Direct Synthesis Strategies for 4-Methoxypyrimidine-2-sulfinic Acid

The direct synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. These methods primarily involve the formation of the sulfinic acid moiety directly on the pyrimidine (B1678525) ring.

Oxidative Routes from Sulfur Precursors (e.g., thiols, disulfides, sulfoxides)

Oxidative methods are a common approach for the synthesis of sulfinic acids. google.com These routes typically start with a more reduced sulfur-containing pyrimidine derivative, such as a thiol, disulfide, or sulfoxide (B87167), and introduce oxygen atoms to achieve the desired sulfinic acid oxidation state.

The oxidation of thiols is a central process in organic chemistry. researchgate.netyoutube.comnih.gov The reaction of thiols with hydrogen peroxide is a key method, initially forming sulfenic acids, which are then further oxidized to sulfinic and sulfonic acids. researchgate.netnih.gov The oxidation of thiols to disulfides can be achieved using mild oxidizing agents like iodine or bromine. libretexts.org For the conversion to sulfonic acids, stronger oxidizing agents such as hydrogen peroxide are necessary. youtube.com

A study on the sulfoxidation of pyrimidine thioate derivatives using hydrogen peroxide and glacial acetic acid yielded a variety of pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov This highlights the potential for controlled oxidation to access different sulfur oxidation states on the pyrimidine core. However, controlling the oxidation to stop at the sulfinic acid stage can be challenging, as over-oxidation to the corresponding sulfonic acid is a common side reaction. google.com Careful selection of the oxidizing agent and reaction conditions is crucial for maximizing the yield of the desired sulfinic acid.

| Precursor | Oxidizing Agent | Product | Reference |

| Thiol | Hydrogen Peroxide | Sulfenic acid, Sulfinic acid, Sulfonic acid | researchgate.netnih.gov |

| Thiol | Iodine/Bromine | Disulfide | libretexts.org |

| Pyrimidine Thioate | Hydrogen Peroxide/Acetic Acid | Pyrimidine Sulfonyl Methanone | nih.gov |

Nucleophilic Substitution Approaches for Introducing Sulfur Moiety onto Pyrimidine Core

Introducing the sulfur functionality onto the pyrimidine ring via nucleophilic substitution is another viable strategy. This typically involves reacting a pyrimidine electrophile, such as a halopyrimidine, with a sulfur-containing nucleophile.

For instance, the synthesis of 2-substituted pyrimidines can be achieved through the reaction of a pyrimidine with various amidines. nih.gov This approach can be adapted to introduce a sulfur-containing group at the 2-position. Another method involves the reaction of 4,6-dichloropyrimidine (B16783) with hydrazine (B178648) hydrate, followed by further reactions to introduce different substituents. nih.gov

The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been described, which could serve as precursors for the target molecule. organic-chemistry.org These methods often provide high yields and a direct route to pyrimidines without substitution at the 4-position. organic-chemistry.org

Reductive Pathways for Sulfonyl Derivatives

The reduction of sulfonyl derivatives, particularly sulfonyl chlorides, is a widely used and industrially significant method for preparing sulfinic acids and their salts. google.com This approach offers a reliable route to sulfinates, which can then be acidified to yield the corresponding sulfinic acids.

Common reducing agents for sulfonyl chlorides include zinc dust, sodium sulfite (B76179), sodium hydrogensulfite, and sodium sulfide (B99878). google.comacs.org The reduction with zinc can sometimes lead to over-reduction, producing disulfides or mercaptans, which necessitates additional purification steps. google.com To circumvent this, methods using sodium sulfite or sodium hydrogensulfite in the presence of a phosphate (B84403) buffer are often preferred, as they tend to give higher yields and cleaner products. google.com

An alternative "oxidation-free" method involves the use of sulfone-substituted benzothiazole (B30560) derivatives, which can be converted to sulfinic acids under mild conditions. organic-chemistry.org This approach avoids the use of strong oxidizing or reducing agents.

| Sulfonyl Derivative | Reducing Agent | Product | Reference |

| Sulfonyl Chloride | Zinc | Sulfinic Acid (with potential byproducts) | google.comgoogle.comacs.org |

| Sulfonyl Chloride | Sodium Sulfite/Hydrogensulfite | Sodium Sulfinate | google.com |

| Sulfone-substituted Benzothiazole | - | Sulfinic Acid | organic-chemistry.org |

Precursor Chemistry and Functionalization Strategies for this compound Synthesis

The synthesis of this compound relies heavily on the strategic preparation and functionalization of key pyrimidine intermediates. This involves both the introduction of the desired substituents at the 2- and 4-positions of the pyrimidine ring and the subsequent transformation of these groups.

Preparation and Transformation of 2-Substituted Pyrimidine Intermediates

A variety of methods exist for the synthesis of 2-substituted pyrimidines. ontosight.ai A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. wikipedia.org For example, the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt with amidinium salts yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

A deconstruction-reconstruction strategy offers a versatile route for diversifying pyrimidines. This method allows for the conversion of readily available pyrimidines into various 2-substituted analogues by first forming a pyrimidinium salt, followed by cleavage and recyclization with a suitable nucleophile, such as an amidine. nih.gov This approach has been successfully used to introduce alkyl and trifluoromethyl groups at the 2-position. nih.gov

Introduction and Modification of the 4-Methoxy Group on Pyrimidine Ring

The introduction of the 4-methoxy group onto the pyrimidine ring is a critical step in the synthesis of the target molecule. This can be achieved through several methods, often involving nucleophilic substitution of a suitable leaving group at the 4-position of the pyrimidine ring.

One common precursor is 4,6-dichloropyrimidine, where one of the chlorine atoms can be selectively displaced by a methoxide (B1231860) source. google.com For example, the reaction of 4,6-dichloropyrimidine with sodium methoxide in methanol (B129727) can lead to the formation of 4-chloro-6-methoxypyrimidine. google.com Further reaction at the 6-position can then be carried out.

In another example, the synthesis of a 4-[(3-chloro-4-methoxybenzyl)amino] derivative was achieved by reacting the corresponding 4-chloro-pyrimidine with 3-chloro-4-methoxybenzylamine. google.com This demonstrates the feasibility of introducing complex alkoxy-containing substituents at the 4-position.

The modification of existing groups on the pyrimidine ring can also be a viable strategy. For instance, a hydroxyl group at the 4-position can be converted to a methoxy (B1213986) group through etherification.

Mechanistic Investigations of Reactions Involving 4 Methoxypyrimidine 2 Sulfinic Acid

Elucidation of Reaction Pathways and Transition States for Sulfinic Acid Transformations

The transformations of sulfinic acids can proceed through various pathways, including ionic and radical mechanisms. The specific pathway is often dictated by the reaction conditions and the nature of the reactants. For instance, in the presence of a suitable base, 4-methoxypyrimidine-2-sulfinic acid can be deprotonated to form the corresponding sulfinate anion. This nucleophilic species can then participate in substitution or addition reactions.

Radical pathways are also a significant aspect of sulfinic acid chemistry. Under photoredox or radical initiator conditions, sulfinic acids can generate sulfonyl radicals. These radicals can then engage in a variety of transformations, including addition to alkenes and alkynes, and cyclization reactions. nih.gov The formation of an electron donor-acceptor complex between a sulfinate and another reactant can facilitate the generation of these sulfonyl radicals upon exposure to visible light. nih.gov

Role of the Pyrimidine (B1678525) Nitrogen Atoms and Methoxy (B1213986) Group in Reaction Mechanisms

The reactivity of this compound is profoundly influenced by the electronic properties of its constituent functional groups: the pyrimidine ring with its two nitrogen atoms and the methoxy group at the 4-position. The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of the two electronegative nitrogen atoms, which withdraw electron density from the ring. wikipedia.org This electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6). slideshare.net

The interplay between the electron-withdrawing pyrimidine ring and the electron-donating methoxy group creates a unique electronic environment at the C-2 position where the sulfinic acid group is attached. This will directly impact the stability of any intermediates or transition states formed during reactions at the sulfinic acid moiety.

Stereochemical Aspects and Chiral Induction in Reactions of this compound

Stereochemistry is a critical consideration in chemical reactions, particularly when new chiral centers are formed. While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products. For example, the addition of the sulfinate to a prochiral alkene would generate a new stereocenter. The stereochemical outcome of such reactions, whether it leads to a racemic mixture or shows a preference for one enantiomer (diastereoselectivity or enantioselectivity), is a key area of mechanistic investigation.

The field of asymmetric synthesis has developed numerous strategies to control the stereochemistry of reactions. The use of chiral catalysts or chiral auxiliaries can induce enantioselectivity. In the context of pyrimidine derivatives, chiral amino acid-based spacers have been used to induce supramolecular chirality in self-assemblies. nih.gov Furthermore, highly enantioselective cyclopropanation reactions have been achieved with N1-vinylpyrimidines, leading to chiral cyclopropanes which are precursors to chiral pyrimidine nucleoside analogues. rsc.org

Reactions involving the sulfinyl group itself can also have stereochemical implications. The conversion of sulfinamides to sulfinate esters, for example, has been shown to have complex stereochemical outcomes that depend on the substituents and reaction conditions, with mechanisms involving sulfurane intermediates capable of pseudorotation. acs.org If this compound were to be converted to a chiral sulfoxide (B87167), the stereochemical course of this oxidation would be of significant interest. The stereochemistry of nucleophilic attack on a carbonyl group, for instance, is determined by which face of the planar group the nucleophile approaches. libretexts.org

Kinetic and Thermodynamic Studies of this compound Reactivity

For this compound, key thermodynamic parameters would include its pKa value, which quantifies its acidity. The pKa of protonated pyrimidine is 1.23, indicating its reduced basicity compared to pyridine. wikipedia.org The acidity of the sulfinic acid proton in the title compound would be influenced by the electronic effects of the 4-methoxypyrimidine (B1296667) moiety.

Predicted physicochemical properties can offer some initial insights. For the sodium salt, sodium 4-methoxypyrimidine-2-sulfinate, a predicted collision cross section (CCS) is available, which is a measure of the ion's size and shape in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 175.01720 | 130.4 |

| [M+Na]+ | 196.99914 | 140.0 |

| [M-H]- | 173.00264 | 130.8 |

| [M+NH4]+ | 192.04374 | 147.9 |

| [M+K]+ | 212.97308 | 138.1 |

| [M+H-H2O]+ | 157.00718 | 123.9 |

| [M+HCOO]- | 219.00812 | 146.7 |

| Table 1: Predicted Collision Cross Section (CCS) values for Sodium 4-methoxypyrimidine-2-sulfinate. Data sourced from PubChemLite. uni.lu |

Chemical Reactivity and Transformational Chemistry of 4 Methoxypyrimidine 2 Sulfinic Acid

Oxidation and Reduction Reactions of the Sulfinic Acid Group and its Derivatives

The sulfinic acid group is a versatile functional group that can be both oxidized and reduced.

Oxidation: Sulfinic acids are readily oxidized to the corresponding sulfonic acids. In the context of pyrimidines, related sulfur-containing precursors like pyrimidine-2-thiones can be oxidized to potassium pyrimidinesulfonates using strong oxidizing agents like aqueous potassium permanganate. rsc.org One-electron oxidation of sulfinic acids is also a key step in generating sulfonyl radicals, which are valuable intermediates in various synthetic transformations. nih.gov This autoxidation process can, however, make sulfinic acids appear as difficult reagents if not handled under appropriate conditions. rsc.org

Reduction: The reduction of sulfinic acids is also a known transformation. In biological systems, the reduction of cysteine sulfinic acid residues in certain proteins is a crucial repair mechanism catalyzed by enzymes like sulfiredoxin, proceeding through an unusual ATP-dependent pathway. nih.govnih.gov This process involves the formation of a sulfinic acid phosphoryl ester intermediate, which is then reductively cleaved by a thiol. nih.gov While this is a biological example, it highlights the inherent reactivity of the sulfinic acid moiety towards reduction, which can be exploited in chemical synthesis with appropriate reducing agents.

Derivatives of the sulfinic acid, such as pyrimidinesulfonyl fluorides or sulfonamides, also exhibit rich reactivity. For instance, under vigorous conditions, the entire sulfur-containing group can be displaced by nucleophiles like hydrazine (B178648). rsc.org

Nucleophilic and Electrophilic Transformations at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which dictates its reactivity towards nucleophiles and electrophiles. wikipedia.orggrowingscience.com

Nucleophilic Substitution: The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com In a 2,4-disubstituted pyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.comnih.gov This preference is explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient at C4, and the greater stability of the Meisenheimer complex intermediate formed during attack at this position. stackexchange.com In 4-Methoxypyrimidine-2-sulfinic acid, the methoxy (B1213986) group at C4 can be displaced by strong nucleophiles, while the sulfinate at C2 can also act as a leaving group, particularly in metal-catalyzed reactions (see section 4.3). The reaction of pyrimidine with nucleophiles like sodamide or potassium hydroxide (B78521) typically results in substitution at the C2 position to yield 2-aminopyrimidine (B69317) or 2-hydroxypyrimidine, respectively. youtube.com

Electrophilic Substitution: In contrast to nucleophilic attack, electrophilic substitution on the pyrimidine ring is less facile and generally occurs at the C5 position, which is the most electron-rich carbon. wikipedia.org The reaction often requires the presence of an electron-donating group on the ring to proceed efficiently. youtube.comyoutube.com The methoxy group at the C4 position in the title compound is an activating group, which should facilitate electrophilic substitution, such as nitration, halogenation, or sulfonation, at the C5 position. wikipedia.orgyoutube.com

Cross-Coupling Reactions Involving this compound or its Precursors/Derivatives

One of the most significant applications of pyrimidine sulfinic acids in modern organic synthesis is their use in transition metal-catalyzed cross-coupling reactions.

Pyrimidine-2-sulfinates have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. tcichemicals.comsemanticscholar.org They serve as stable and easy-to-handle alternatives to the corresponding pyrimidine-2-boronic acids, which are often difficult to prepare and unstable. tcichemicals.comnih.govrsc.org This methodology allows for the efficient formation of C-C bonds between the C2 position of the pyrimidine and various aryl or heteroaryl halides. semanticscholar.orgnih.gov The reaction is tolerant of a wide range of functional groups. tcichemicals.com

Precursors to this compound, such as 2-chloro-4-methoxypyrimidine, are also common substrates in cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes halopyrimidines highly reactive partners in Suzuki couplings, often more so than analogous benzene (B151609) halides. acs.org This allows for the coupling of even less reactive aryl chlorides under relatively mild conditions. acs.org A variety of palladium catalysts and conditions have been developed for the Suzuki coupling of halogenated pyrimidines to produce substituted pyrimidine derivatives. acs.orgnih.govresearchgate.netnih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving pyrimidine derivatives.

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Pyrimidine-2-sulfinate | Aryl/Heteroaryl Halide | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | Good to Excellent | nih.gov |

| 2,4-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/Water | Moderate to Good | nih.gov |

| 5-Bromo-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | researchgate.net |

| 2-Bromo-5-iodopyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Excellent | acs.org |

Beyond Suzuki reactions, other cross-coupling methods like the Stille reaction have also been successfully applied to the synthesis of complex biaryl systems containing pyrimidine moieties, highlighting the versatility of these heterocycles in C-C bond formation. nih.gov

Cycloaddition Reactions and Pericyclic Processes with this compound

The involvement of the pyrimidine ring itself in cycloaddition reactions is less common but has been reported, typically in intramolecular contexts for simple pyrimidines. youtube.com The electron-deficient nature of the pyrimidine ring makes it a potential candidate for inverse-electron-demand Diels-Alder reactions, where it would act as the diene component reacting with an electron-rich dienophile.

More commonly, substituted pyrimidines are used as synthons to build other fused heterocyclic systems that can then participate in cycloadditions. For example, 5-formyl-4-(alkenylamino)pyrimidines can be cyclized to form pyrimido acs.orgresearchgate.netdiazepine N-oxides. rsc.org These N-oxides are effective 1,3-dipoles that readily undergo cycloaddition reactions with both olefinic and acetylenic dipolarophiles to create complex, fused-ring systems. rsc.org While this does not involve the pyrimidine ring of the starting material directly in the cycloaddition, it demonstrates a powerful strategy for leveraging the pyrimidine scaffold to access novel chemical space through pericyclic reactions.

Radical Reactions and Single Electron Transfer Processes Involving this compound

Both the sulfinic acid group and the pyrimidine ring can participate in radical reactions.

The sulfinic acid moiety is an excellent hydrogen atom donor, particularly to alkyl and alkoxyl radicals, with a relatively low O-H bond dissociation enthalpy (BDE) of approximately 78 kcal/mol. nih.govrsc.org This reactivity allows sulfinic acids to be used as key reagents in various radical chain reactions. rsc.org The primary product of this hydrogen atom transfer (HAT) is a sulfonyl radical (RSO₂•), a highly useful intermediate for forming sulfones via addition to double and triple bonds. nih.gov

The pyrimidine ring itself can also be involved in radical processes. Free radical attack on the pyrimidine ring has been observed. wikipedia.org Furthermore, analogous to pyridines, pyrimidine rings can likely be converted into pyrimidinyl radicals through single-electron transfer (SET) processes. For instance, the photochemical SET reduction of a protonated pyrimidine (pyrimidinium ion) could generate a pyrimidinyl radical, which could then be coupled with other radical species to functionalize the ring. acs.org In biological contexts, radicals centered on a pyrimidine base can add to neighboring molecules, demonstrating their capacity for C-C bond formation. nih.gov

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of pyrimidines has been explored, revealing pathways for functionalization and transformation.

Photochemical Reactivity: Substituted pyrimidines are known to undergo photochemical reactions. wikipedia.org A particularly relevant transformation is the photochemical functionalization of related azines, like pyridine, which can be activated by visible light in the presence of a suitable photocatalyst. acs.org This process often involves the formation of an electron donor-acceptor (EDA) complex and a single electron transfer (SET) to a protonated pyridine, generating a pyridinyl radical for subsequent reactions. acs.org A similar strategy could be envisioned for this compound, where light-induced reactions could functionalize the pyrimidine core.

Electrochemical Reactivity: The pyrimidine ring can be electrochemically reduced. researchgate.netacs.org The reduction potential is significantly influenced by pH, as protonation of the ring nitrogens makes the system easier to reduce. acs.org Cyclic voltammetry studies on pyridines show that the pyridinium (B92312) ion is reduced at a much less negative potential compared to the neutral pyridine. acs.org This principle holds for pyrimidines, where electrochemical reduction in aqueous media has been studied. acs.org The sulfinic acid group itself could also influence the electrochemical properties of the molecule. The electrochemical reduction of related compounds like 2-mercaptopyrimidine (B73435) has been shown to proceed via the reduction of a silver salt formed at the electrode surface, followed by the reduction of the pyrimidine moiety itself. researchgate.net

Advanced Spectroscopic and Structural Elucidation Approaches for 4 Methoxypyrimidine 2 Sulfinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F if fluorinated analogues)

For ¹H NMR, the pyrimidine (B1678525) ring protons are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at the 5-position would likely be a doublet, coupled to the proton at the 6-position. The proton at the 6-position would, in turn, appear as a doublet of doublets, being coupled to the proton at the 5-position and potentially showing a smaller long-range coupling. The methoxy (B1213986) group protons would present as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the pyrimidine ring will exhibit characteristic chemical shifts influenced by the nitrogen atoms and the methoxy and sulfinic acid substituents. The carbon attached to the methoxy group (C4) and the carbon bearing the sulfinic acid group (C2) would be significantly affected. The remaining pyrimidine ring carbons (C5 and C6) and the methoxy carbon would also have distinct and predictable chemical shifts.

Predicted ¹H NMR Chemical Shifts for 4-Methoxypyrimidine-2-sulfinic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-5 | δ 6.5-7.0 | d |

| H-6 | δ 8.0-8.5 | d |

| -OCH₃ | δ 3.9-4.1 | s |

| -SO₂H | δ 10.0-12.0 | s (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | δ 160-165 |

| C-4 | δ 170-175 |

| C-5 | δ 105-110 |

| C-6 | δ 155-160 |

| -OCH₃ | δ 55-60 |

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₆N₂O₃S), HRMS would provide a precise mass measurement, confirming its molecular formula. Predicted collision cross-section (CCS) values can further aid in its identification. uni.lu

Predicted HRMS Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.01720 | 130.4 |

| [M+Na]⁺ | 196.99914 | 140.0 |

| [M-H]⁻ | 173.00264 | 130.8 |

| [M+NH₄]⁺ | 192.04374 | 147.9 |

| [M+K]⁺ | 212.97308 | 138.1 |

| [M+H-H₂O]⁺ | 157.00718 | 123.9 |

| [M+HCOO]⁻ | 219.00812 | 146.7 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the sulfinic acid, methoxy, and pyrimidine ring moieties.

Theoretical studies on related sulfurous and sulfonic acids can provide insight into the expected vibrational frequencies. researchgate.netnih.gov The S=O stretch of the sulfinic acid group is anticipated to be a strong and distinct band in the IR spectrum. nih.gov The pyrimidine ring will exhibit a series of characteristic stretching and bending vibrations. The C-O-C stretching of the methoxy group will also be identifiable.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (sulfinic acid) | Stretching | 3200-2500 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=N (pyrimidine) | Stretching | 1600-1550 |

| C=C (pyrimidine) | Stretching | 1580-1450 |

| S=O (sulfinic acid) | Stretching | 1100-1000 |

| C-O (methoxy) | Stretching | 1250-1200 |

| S-O (sulfinic acid) | Stretching | 900-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The pyrimidine ring in this compound constitutes a chromophore that will absorb UV light. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine. The electronic structure of related thieno[2,3-d]pyrimidin-4-ones has been studied, providing a basis for understanding the electronic behavior of similar pyrimidine systems. researchgate.net

The UV-Vis spectrum would likely display π → π* and n → π* transitions characteristic of the heterocyclic aromatic system. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

Predicted UV-Vis Absorption for this compound

| Transition | Predicted λ_max (nm) |

| π → π | 260-280 |

| n → π | 300-320 |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is employed for the analysis of chiral molecules. This compound is not inherently chiral. However, if it were to be resolved into enantiomers (for instance, through the formation of a chiral salt or if the sulfoxide (B87167) exists in a stable, non-racemizing form), these techniques would be essential for determining the enantiomeric purity and assigning the absolute configuration of each enantiomer. In the absence of a chiral center, no signal would be observed in ECD or ORD spectroscopy.

Computational and Theoretical Studies on 4 Methoxypyrimidine 2 Sulfinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-Methoxypyrimidine-2-sulfinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its geometric and electronic properties. nih.govnih.govresearchgate.net

The optimized molecular structure reveals the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's propensity to engage in chemical reactions. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the sulfinic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.65 | eV |

Molecular Dynamics (MD) Simulations of this compound Interactions in Various Environments

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational changes and interactions with their surroundings. arxiv.org An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), and solving Newton's equations of motion for every atom in the system. acs.org

Force fields like AMBER or CHARMM would be used to define the potential energy of the system as a function of its atomic coordinates. These simulations can reveal how the molecule behaves in different environments. For instance, in an aqueous solution, MD can show the formation and dynamics of hydrogen bonds between the sulfinic acid group and water molecules. It can also elucidate the role of the methoxy (B1213986) group and pyrimidine nitrogen atoms in solvating the molecule.

By analyzing the simulation trajectory, one can determine preferential solvation sites and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Such simulations are invaluable for understanding how the solvent environment influences the conformation and potential reactivity of this compound. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties or activities. nih.govnih.govcoopfxgarneau.com For a class of compounds including this compound, a QSPR model could be developed to predict properties like solubility, melting point, or even biological activity.

The first step in building a QSPR model is to calculate a set of molecular descriptors for a series of related pyrimidine derivatives. ijournalse.org These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of these descriptors to the property of interest. youtube.com The predictive power of the resulting model is then validated using an external set of compounds not used in the model's development. nih.gov A hypothetical QSPR equation for predicting a property (P) might look like:

P = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such models are powerful for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic parameters. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy when compared to experimental data. epstem.netnih.gov

For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are crucial for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These computed frequencies correspond to specific vibrational modes of the molecule, such as the S=O stretching of the sulfinic acid group, the C-O stretching of the methoxy group, and various vibrations of the pyrimidine ring. Comparing the calculated and experimental spectra can aid in the assignment of spectral bands.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| H (on S-OH) | 10.5 - 12.0 |

| H (on C5) | 7.0 - 7.2 |

| H (on C6) | 8.5 - 8.7 |

| H (on OCH₃) | 3.9 - 4.1 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C2 | 165 - 170 |

| C4 | 170 - 175 |

| C5 | 110 - 115 |

| C6 | 155 - 160 |

| OCH₃ | 55 - 60 |

| Key IR Frequencies (cm⁻¹) | |

| O-H stretch (sulfinic acid) | 2500 - 3300 (broad) |

| C-H stretch (aromatic/methyl) | 2950 - 3100 |

| C=N stretch (pyrimidine) | 1550 - 1600 |

| S=O stretch (sulfinic acid) | 1080 - 1120 |

Conformational Analysis and Tautomerism Studies of this compound

The flexibility of the sulfinic acid group attached to the pyrimidine ring allows for the existence of different conformers. Conformational analysis, performed using computational methods, can identify the stable conformations and determine their relative energies. This involves systematically rotating the single bonds, such as the C-S and S-O bonds, and calculating the energy at each step to map out the potential energy surface. acs.org The results can reveal the most populated conformation(s) at a given temperature.

Furthermore, this compound has the potential to exist in different tautomeric forms. ias.ac.innih.gov Tautomers are isomers that differ in the position of a proton and a double bond. The sulfinic acid group (-S(=O)OH) itself is generally more stable than its sulfenic acid tautomer (-S-OOH). wikipedia.org Additionally, keto-enol or amino-imino type tautomerism involving the pyrimidine ring could be considered, although the methoxy substitution influences these equilibria.

Quantum chemical calculations can be used to determine the relative stabilities of these different tautomers. nih.gov By comparing the calculated Gibbs free energies of the possible tautomers, it is possible to predict which form will predominate under equilibrium conditions. Such studies are vital for understanding the fundamental chemical properties and potential biological roles of the molecule.

Derivatization and Analog Development Based on the 4 Methoxypyrimidine 2 Sulfinic Acid Scaffold

Synthesis of Sulfinyl and Sulfonyl Derivatives from 4-Methoxypyrimidine-2-sulfinic Acid

The sulfinic acid group is a key functional handle that can be readily converted into higher oxidation state sulfur functionalities, primarily sulfonyl derivatives, or esterified to form sulfinates. These transformations expand the utility of the parent compound, providing access to important intermediates like sulfonyl chlorides, which are precursors to sulfonamides and sulfones.

Sulfonyl Derivatives: The oxidation of sulfinic acids to their corresponding sulfonic acids or sulfonyl chlorides is a fundamental transformation. While direct oxidation of this compound is plausible, common synthetic strategies often involve the oxidation of a corresponding thiol or thioether precursor. For instance, pyrimidine (B1678525) sulfonothioate derivatives can be oxidized using hydrogen peroxide in glacial acetic acid to yield the corresponding sulfonyl compounds. nih.gov A general and efficient method for generating sulfonyl chlorides involves the oxidation of thiol derivatives with N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, a method that avoids harsh reagents like chlorine gas. organic-chemistry.org

Furthermore, pyrimidine sulfinates can act as nucleophilic partners in cross-coupling reactions to form sulfones. nih.gov Base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts, for example, can lead to the direct introduction of a sulfonyl group onto a heterocyclic ring. nih.gov Another established route to sulfonyl pyrimidines involves the condensation of a silylated pyrimidine base with a suitable sulfonyl chloride in a solvent like acetonitrile (B52724) or pyridine. google.com

Sulfinyl Derivatives (Sulfinates): Sulfinic acids can be converted to sulfinate esters, which are valuable synthetic intermediates for creating other chiral sulfinyl compounds. nih.gov These esters are typically formed through condensation reactions with alcohols. The development of catalytic methods, such as using a pentanidium catalyst for the asymmetric condensation of prochiral sulfinates and alcohols, has enabled access to stereoenriched sulfinate esters. thieme-connect.com

Table 1: Synthetic Routes to Sulfinyl and Sulfonyl Pyrimidine Derivatives

| Starting Material | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Pyrimidine Thiol | N-Chlorosuccinimide (NCS), aq. HCl, Acetonitrile | Pyrimidine Sulfonyl Chloride | organic-chemistry.org |

| Pyrimidine Sulfonothioate | Hydrogen Peroxide (50%), Glacial Acetic Acid, 25°C | Pyrimidine Sulfonyl Sulfone | nih.gov |

| Silylated Pyrimidine Base | Sulfonyl Chloride, Acetonitrile or Pyridine | N-Sulfonyl Pyrimidine | google.com |

| Pyrimidine Sodium Sulfinate | (Hetero)aryl Halide, Pd(OAc)₂, PCy₃, K₂CO₃, 1,4-Dioxane | (Hetero)aryl Pyridyl Sulfone | nih.gov |

| Prochiral Sulfinate | Alcohol, Ethyl Chloroformate, Pentanidium Catalyst | Chiral Sulfinate Ester | thieme-connect.com |

Pyrimidine Ring Modifications and Substituent Effects on Reactivity and Structure

The reactivity of the pyrimidine ring is heavily influenced by the electronic nature of its substituents. mdpi.com The two nitrogen atoms in the ring make it electron-deficient, which generally deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. researchgate.net

Substituent Effects:

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the pyrimidine ring. mdpi.com This enhances reactivity towards electrophiles, typically directing substitution to the C-5 position, and can decrease reactivity towards nucleophiles. mdpi.comresearchgate.net For example, the presence of an amino group in chloropyrimidines was found to reduce the rate of nucleophilic substitution of the chlorine atom. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or nitro (-NO₂) decrease the electron density of the ring, further deactivating it for electrophilic substitution but significantly increasing its susceptibility to nucleophilic substitution. mdpi.comlumenlearning.com In 4,6-dichloropyrimidines, the high reactivity towards nucleophiles is attributed to the electron-withdrawing nature of the chlorine atoms. mdpi.com

More profound modifications involve skeletal editing, where the pyrimidine core is chemically transformed into a different heterocycle. Recent strategies have shown that pyrimidines can be converted into pyridines by treating them with triflic anhydride (B1165640) (Tf₂O) followed by a suitable nucleophile like malononitrile, effectively swapping two atoms of the ring skeleton. chinesechemsoc.orgchinesechemsoc.org The efficiency of such transformations is also subject to the electronic properties of substituents on the pyrimidine ring. chinesechemsoc.org

Table 2: Influence of Substituents on Pyrimidine Ring Reactivity

| Substituent Type | Example Group(s) | Effect on Electron Density | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Reference |

|---|---|---|---|---|---|

| Electron-Donating | -OCH₃, -NH₂ | Increases | Activated (at C-5) | Deactivated | mdpi.comresearchgate.net |

| Electron-Withdrawing | -Cl, -NO₂ | Decreases | Deactivated | Activated (at C-2, C-4, C-6) | mdpi.comlumenlearning.com |

Heterocyclic Fusion Strategies Utilizing the this compound Moiety

The substituted pyrimidine framework is a valuable building block for synthesizing fused bicyclic and polycyclic heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest due to their diverse biological activities. The general strategy involves using a difunctional pyrimidine that can undergo a cyclocondensation reaction.

A common starting material for these syntheses is a 4-amino-5-substituted pyrimidine. For example, 4-amino-5-carbethoxypyrimidine derivatives are classic precursors for constructing the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. acs.org More contemporary methods utilize multicomponent reactions (MCRs). An efficient, one-pot synthesis of pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines has been developed through the three-component coupling of a 6-aminopyrimidin-4(3H)-one, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone). sharif.eduroyalsocietypublishing.org These reactions can be promoted by catalysts and may be performed under solvent-free or ultrasonically assisted conditions. sharif.eduroyalsocietypublishing.org

While this compound itself is not the direct precursor in these examples, its derivatives, such as those where the sulfinic acid group is converted to an amino or other reactive group, could serve as key intermediates in analogous fusion strategies. For instance, a 2-amino-4-methoxypyrimidine (B89509) derivative could potentially undergo cyclization reactions to form fused systems. The reaction of pyrimidine-2-sulfenyl chloride with unsaturated ethers has also been shown to produce fused thiazolo[3,2-a]pyrimidine derivatives through a regioselective cyclization. researchgate.net

Synthesis of Chiral Analogues and Stereoselective Synthetic Routes

The development of chiral analogues often focuses on the sulfur atom of the sulfinyl group, which can serve as a stable stereogenic center. The stereoselective synthesis of chiral sulfinates and sulfoxides is a well-established field, providing robust methodologies applicable to the 4-methoxypyrimidine (B1296667) scaffold. nih.gov

A primary strategy for preparing enantiomerically pure sulfinyl compounds is the Andersen synthesis, which relies on the use of chiral auxiliaries. nih.gov This method typically involves reacting a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. nih.gov These diastereomers often have different physical properties, allowing for their separation by crystallization. Once a pure diastereomer is isolated, the chiral auxiliary can be displaced with a Grignard or organolithium reagent via a stereospecific Sₙ2 reaction at the sulfur center, which proceeds with complete inversion of configuration to yield an enantiomerically pure sulfoxide (B87167). nih.gov

Modern advancements include catalyst-controlled stereoselective methods. For example, chiral ion pair catalysis using pentanidium catalysts has been developed for the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters with high enantiomeric excess. thieme-connect.com These chiral sulfinates are versatile intermediates that can be converted into other chiral sulfur compounds, such as sulfoxides and sulfinamides, with high stereospecificity. thieme-connect.comnih.gov

Table 3: Key Strategies for Stereoselective Synthesis of Chiral Sulfinyl Derivatives

| Strategy | Description | Key Intermediates | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary (Andersen Method) | Reaction of a sulfinyl chloride with a chiral alcohol (e.g., menthol) to form separable diastereomers. | Diastereomeric sulfinate esters | Separation of diastereomers, followed by Sₙ2 substitution with inversion of configuration. | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., pentanidium ion pair) to facilitate the enantioselective reaction of a prochiral sulfinate with an alcohol. | Enantioenriched sulfinate esters | Direct formation of one enantiomer in excess (high ee). | thieme-connect.com |

| Stereoselective Oxidation | Oxidation of a prochiral sulfide (B99878) using a chiral oxidizing agent or catalyst. | Enantiomerically enriched sulfoxides | Direct asymmetric formation of the S=O bond. | nih.govresearchgate.net |

Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Utilization in the Synthesis of Advanced Heterocyclic Compounds and Natural Product Analogues

The pyrimidine (B1678525) scaffold is a fundamental component of many biologically active molecules, including nucleic acids and various natural products. slideshare.netgrowingscience.comwikipedia.org The functionalization of this core structure is a key strategy in medicinal chemistry and materials science. While direct examples of 4-methoxypyrimidine-2-sulfinic acid in the synthesis of complex natural product analogues are not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of pyrimidine derivatives.

The sulfinic acid moiety can serve as a precursor to other functional groups, enabling the construction of more elaborate heterocyclic systems. For instance, oxidation of the sulfinic acid to a sulfonyl chloride would provide a reactive site for nucleophilic substitution, allowing for the attachment of various side chains and the formation of fused ring systems. The methoxy (B1213986) group at the 4-position influences the electronic properties of the pyrimidine ring, which can direct the regioselectivity of subsequent reactions. nih.gov

The synthesis of pyrimidine derivatives is often a crucial step in the total synthesis of natural products or the creation of their analogues for structure-activity relationship studies. The development of novel pyrimidine building blocks is therefore of significant interest.

Application in the Construction of Diverse Organosulfur Compounds

The sulfinic acid group is a key feature of this compound, positioning it as a valuable precursor for a range of organosulfur compounds. The chemistry of sulfinic acids is rich and allows for various transformations.

One of the primary applications of sulfinic acids in synthesis is their conversion to sulfones and sulfonamides, which are important pharmacophores found in numerous therapeutic agents. The reaction of the sulfinic acid with electrophiles, such as alkyl halides or activated alcohols, can lead to the formation of sulfones. Similarly, reaction with amines in the presence of an oxidizing agent can yield sulfonamides.

Furthermore, the sulfinic acid group can participate in radical reactions. For example, under appropriate conditions, it can be a source of sulfonyl radicals, which can then be used in addition reactions to alkenes and alkynes, providing a pathway to a variety of sulfur-containing molecules. The pyrimidine moiety itself can influence the reactivity and stability of these intermediates.

Precursor in Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.netacs.orgnih.govresearchgate.netrsc.org These reactions are particularly valuable for the generation of chemical libraries for drug discovery and materials science. Pyrimidine derivatives are frequently employed as key components in MCRs. researchgate.netacs.orgnih.govresearchgate.netrsc.org

While specific examples detailing the use of this compound in MCRs are not prevalent, its structural features suggest its potential as a valuable precursor. The pyrimidine ring can act as a scaffold, and the methoxy and sulfinic acid groups can either participate directly in the reaction or be modified post-MCR to introduce further diversity. For instance, the Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, often utilizes urea (B33335) or thiourea (B124793) derivatives. nih.gov A modified version could potentially incorporate a sulfinic acid-containing component.

The ability to generate a diverse set of compounds from a single core structure is a hallmark of library synthesis. The reactivity of the sulfinic acid group, combined with the structural features of the pyrimidine ring, makes this compound an intriguing candidate for the design of novel MCRs aimed at producing libraries of complex heterocyclic compounds.

Potential as a Ligand Precursor or Catalyst Component in Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design and synthesis of ligands that can modulate the reactivity and selectivity of the metal center. acs.orgrsc.org Pyrimidine-containing molecules have been explored as ligands in coordination chemistry and catalysis. acs.orgnih.gov The nitrogen atoms of the pyrimidine ring can coordinate to a metal, and substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting complex.

This compound presents several possibilities in this context. The sulfinic acid group, or derivatives thereof, could act as a coordination site. For example, deprotonation of the sulfinic acid would yield a sulfinate anion, which can bind to a metal center. Alternatively, the sulfinic acid could be converted to a phosphine (B1218219) or other common ligating group.

The combination of the pyrimidine nitrogen atoms and the sulfur-based functional group could allow for the creation of bidentate or even multidentate ligands. Such ligands can form stable chelate complexes with transition metals, which are often highly effective catalysts. The methoxy group would also play a role in modulating the ligand's properties. While this remains a speculative application, the structural motifs present in this compound are suggestive of its potential as a precursor to novel ligands for transition metal catalysis.

Future Research Directions and Unexplored Avenues for 4 Methoxypyrimidine 2 Sulfinic Acid Chemistry

Exploration of Emerging Synthetic Strategies for Enhanced Accessibility and Efficiency

The accessibility of 4-Methoxypyrimidine-2-sulfinic acid is fundamental to unlocking its potential. Current synthetic routes to sulfinic acids often involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. wikipedia.org However, these methods can lack functional group tolerance and often require harsh conditions. Future research should focus on more modern and efficient strategies.

Emerging synthetic approaches that could be applied include:

Palladium-catalyzed coupling reactions: Utilizing sulfur dioxide surrogates like DABSO in palladium-catalyzed reactions with a suitable 4-methoxypyrimidine (B1296667) precursor could offer a direct and modular route. organic-chemistry.org

Direct C-H functionalization: Photocatalytic methods that enable the direct conversion of a C-H bond on the pyrimidine (B1678525) ring to a sulfinic acid group would represent a significant step forward in efficiency and atom economy. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods are gaining traction for the synthesis of organosulfur compounds, offering mild conditions and high selectivity. nih.govresearchgate.net Developing an electrochemical approach from sulfonyl hydrazides or other precursors could provide a green and efficient pathway. nih.gov

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Strategy | Potential Precursor | Key Advantages | Foreseeable Challenges |

| Reduction | 4-Methoxypyrimidine-2-sulfonyl chloride | Established method | Harsh reagents, potential over-reduction |

| Grignard Reaction | 2-Halogeno-4-methoxypyrimidine | Direct introduction of sulfur | Functional group incompatibility |

| Catalytic Coupling | 2-Iodo-4-methoxypyrimidine | High functional group tolerance, mild conditions | Catalyst cost, optimization required |

| Electrosynthesis | 4-Methoxypyrimidine-2-sulfonyl hydrazide | Green, high control | Specific equipment, electrolyte optimization |

Discovery of Novel Reactivity Pathways and Functional Group Interconversions

The sulfinic acid group is a versatile functional handle, capable of undergoing various transformations. wikipedia.org While known for their role as precursors to sulfones and sulfonamides, the reactivity of heteroaryl sulfinic acids like this compound is not well-documented.

Future research should aim to:

Explore radical chemistry: Sulfinic acids are excellent precursors to sulfonyl radicals, which can participate in a wide range of addition reactions to alkenes and alkynes. nih.gov Investigating the generation and subsequent reactions of the 4-methoxypyrimidin-2-ylsulfonyl radical could lead to novel carbon-sulfur bond formations.

Develop novel coupling reactions: Using the sulfinic acid moiety as a coupling partner in transition metal-catalyzed cross-coupling reactions could provide new methods for creating complex molecules containing the 4-methoxypyrimidine scaffold.

Investigate functional group interconversions: Systematic studies on converting the sulfinic acid group into other sulfur-based functionalities (e.g., sulfenamides, thioethers, sulfonyl fluorides) or even non-sulfur groups would significantly expand its synthetic utility. organic-chemistry.org For instance, reductive deamination of sulfonamides to sulfinates is a known transformation that could potentially be reversed or adapted. organic-chemistry.org

Development of Sustainable and Eco-Friendly Methodologies for its Synthesis and Utilization

Modern synthetic chemistry places a strong emphasis on sustainability. Developing green methodologies for a new chemical entity is a priority.

Key avenues for sustainable research include:

Use of Green Solvents: Exploring water or other biodegradable solvents for the synthesis and reactions of this compound would align with green chemistry principles. researchgate.net

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems, such as biocatalysis or photocatalysis, can dramatically reduce waste and environmental impact. thieme-connect.comnih.gov

One-Pot Reactions: Designing multi-component or tandem reactions where a precursor is converted to this compound and then used in a subsequent transformation without isolation would improve process efficiency and reduce solvent use. acs.org Recent work on the sustainable synthesis of sulfonamides in water from nitroarenes and sulfinates provides a template for such investigations. researchgate.net

Integration into Materials Science and Supramolecular Chemistry for Advanced Architectures

The pyrimidine nucleus is a valuable building block in materials science due to its rigid structure and defined hydrogen bonding capabilities. novapublishers.com The addition of a sulfinic acid group introduces a polar, acidic site that could be exploited for creating novel materials.

Unexplored applications in this domain include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfinate group can act as a ligand to coordinate with metal ions. This could enable the synthesis of new MOFs with the 4-methoxypyrimidine unit incorporated into the structure, potentially leading to materials with interesting catalytic, adsorption, or electronic properties.

Supramolecular Assemblies: The hydrogen-bonding capacity of both the pyrimidine ring and the sulfinic acid group could be harnessed to direct the self-assembly of complex supramolecular structures. These architectures are relevant in fields from drug delivery to molecular electronics.

Functional Polymers: Incorporating this compound as a monomer or a functional side group in polymers could imbue them with new properties, such as enhanced thermal stability, altered solubility, or the ability to interact with biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.